molecular formula C9H18N2O3Pt B12449631 Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-

Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-

Cat. No.: B12449631
M. Wt: 397.33 g/mol
InChI Key: RLXPIABKJFUYFG-UHFFFAOYSA-M
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Description

Platinum, (1,2-cyclobutanedimethanamine-N,N’)[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]- is a platinum-based compound known for its significant applications in medicinal chemistry, particularly as an anti-cancer agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, (1,2-cyclobutanedimethanamine-N,N’)[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]- involves several steps:

    Preparation of the Ligand: The ligand, 1,2-cyclobutanedimethanamine, is synthesized through a series of organic reactions starting from cyclobutane derivatives.

    Complex Formation: The ligand is then reacted with platinum(II) chloride in the presence of 2-hydroxypropanoic acid under controlled conditions to form the desired platinum complex. The reaction typically occurs in an aqueous medium at a slightly acidic pH to facilitate the coordination of the ligand to the platinum center.

    Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Substitution Reagents: Various ligands such as chloride ions, phosphines, and amines.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to facilitate bond formation and cleavage. It is also studied for its unique coordination chemistry and electronic properties .

Biology

In biological research, the compound is used to study the mechanisms of DNA damage and repair. It serves as a model compound to understand the interactions between platinum-based drugs and cellular components .

Medicine

Medically, Platinum, (1,2-cyclobutanedimethanamine-N,N’)[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]- is primarily used as an anti-cancer agent. It is effective against various types of cancers, including breast, lung, and ovarian cancers. The compound induces apoptosis in cancer cells by forming DNA adducts, which interfere with DNA replication and transcription .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical manufacturing processes. Its unique properties make it valuable in the synthesis of high-performance materials .

Mechanism of Action

The compound exerts its anti-cancer effects by binding to DNA and forming platinum-DNA adducts. These adducts cause cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell death. The primary molecular targets are the nucleophilic sites on DNA, particularly the N7 position of guanine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Platinum, (1,2-cyclobutanedimethanamine-N,N’)[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]- is unique due to its specific ligand structure, which provides enhanced stability and reduced side effects compared to earlier platinum-based drugs. Its ability to form stable DNA adducts with high specificity makes it a valuable addition to the arsenal of anti-cancer agents .

Biological Activity

Platinum-based compounds have garnered significant attention in medicinal chemistry, particularly for their anticancer properties. The compound “Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-” is a novel platinum complex that exhibits unique biological activities. This article explores its mechanisms of action, biological activity, and potential therapeutic applications.

The biological activity of platinum complexes typically involves several key mechanisms:

  • DNA Binding : Platinum compounds primarily exert their cytotoxic effects by binding to DNA, leading to the formation of DNA adducts. This disrupts DNA replication and transcription, ultimately triggering apoptosis in cancer cells.
  • Aquation : In aqueous environments, platinum complexes undergo aquation, where chloride ions are replaced by water molecules. This process generates active cationic aqua complexes that are crucial for binding to cellular targets such as proteins and nucleic acids .
  • Cellular Uptake : The uptake of platinum drugs into cells is influenced by various transporters, including organic cation transporters (OCTs) and copper transporters (ATP7A/B). The structure of the platinum complex can significantly affect its cellular accumulation and resistance profiles .

Biological Activity

The compound has shown promising results in preclinical studies:

  • Antitumor Activity : Preclinical data indicate that this platinum complex demonstrates significant cytotoxicity against various cancer cell lines, including those resistant to conventional platinum drugs like cisplatin. The structural modifications in this compound enhance its ability to evade common resistance mechanisms .
  • Synergistic Effects : Studies suggest that this compound can sensitize cancer cells to radiation therapy, making it a potential candidate for combined modality treatments .

Case Studies

Several studies have evaluated the biological activity of platinum complexes similar to the one discussed:

  • Study on Anticancer Efficacy : A study published in Cancer Research highlighted the efficacy of a related platinum compound in treating advanced squamous cell carcinoma. The compound not only inhibited tumor growth but also improved survival rates when used in conjunction with radiotherapy .
  • Resistance Mechanism Investigation : Research has identified that certain structural features of platinum complexes can reduce cross-resistance to cisplatin. For instance, modifications that enhance steric hindrance have been shown to lower reactivity towards thiol-containing molecules, which are often involved in resistance mechanisms .

Data Table: Comparison of Platinum Complexes

Compound NameMechanism of ActionAntitumor ActivityResistance Profile
CisplatinDNA cross-linkingHighCommon resistance
OxaliplatinDNA bindingModerateReduced resistance
New Platinum ComplexDNA binding & aquationHighLow cross-resistance

Properties

Molecular Formula

C9H18N2O3Pt

Molecular Weight

397.33 g/mol

IUPAC Name

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+)

InChI

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1

InChI Key

RLXPIABKJFUYFG-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

Origin of Product

United States

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